molecular formula C24H21NO3 B14942832 7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No.: B14942832
M. Wt: 371.4 g/mol
InChI Key: ZDKNCAFZSWFKCS-UHFFFAOYSA-N
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Description

7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is a complex organic compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one typically involves the reaction of azomethines (Schiff bases) prepared from vanillin and vanillal ethers with 1-naphthylamine and cyclohexane-1,3-dione in butanol. The reaction proceeds through a Hofmann-Martius rearrangement, yielding the desired product in 40-64% yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, inhibiting the replication process and leading to cell death. This property is particularly useful in anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-alkoxy-3-methoxyphenyl)-10,11-dihydrobenzo[c]acridin-8(7H,9H,12H)-ones
  • 4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxy(ethoxy)phenyl esters of carboxylic acids

Uniqueness

7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C24H21NO3/c1-28-21-13-15(10-12-19(21)26)22-17-11-9-14-5-2-3-6-16(14)24(17)25-18-7-4-8-20(27)23(18)22/h2-3,5-6,9-13,22,25-26H,4,7-8H2,1H3

InChI Key

ZDKNCAFZSWFKCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)O

Origin of Product

United States

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